molecular formula C8H8Cl2FN3O B6280403 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride CAS No. 2247105-42-4

6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride

Cat. No.: B6280403
CAS No.: 2247105-42-4
M. Wt: 252.07 g/mol
InChI Key: RZGTUSREVKEMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is a high-purity chemical intermediate designed for pharmaceutical research and development, particularly in the field of oncology. The quinazolinone core is a privileged scaffold in medicinal chemistry, featured in several approved therapeutics and investigational compounds . This compound is functionally characterized by its 6-amino and 7-fluoro substitutions on the dihydroquinazolin-4-one structure. Researchers value this specific substitution pattern for constructing novel molecules, as the fluorine atom can fine-tune the compound's electronic properties, metabolic stability, and binding interactions with biological targets . Its primary research application is as a critical building block in the synthesis of multi-targeted kinase inhibitors . These inhibitors are a prominent area in cancer drug discovery, with quinazoline derivatives showing potent activity against a range of malignancies . The structural features of this intermediate make it a versatile precursor for generating compounds designed to simultaneously modulate multiple signaling pathways, such as PI3K/HDAC, which can lead to enhanced efficacy in overcoming drug resistance in cancer cells . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

2247105-42-4

Molecular Formula

C8H8Cl2FN3O

Molecular Weight

252.07 g/mol

IUPAC Name

6-amino-7-fluoro-3H-quinazolin-4-one;dihydrochloride

InChI

InChI=1S/C8H6FN3O.2ClH/c9-5-2-7-4(1-6(5)10)8(13)12-3-11-7;;/h1-3H,10H2,(H,11,12,13);2*1H

InChI Key

RZGTUSREVKEMNA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)F)N=CNC2=O.Cl.Cl

Purity

91

Origin of Product

United States

Preparation Methods

Anthranilic Acid Cyclization

The quinazolinone ring is typically constructed via cyclization of 4-fluoro-2-aminobenzoic acid derivatives. In one approach, 4-fluoro-2-nitrobenzoic acid undergoes reduction to the corresponding amine, followed by condensation with formamidine acetate under acidic conditions to yield 6-nitro-7-fluoro-3,4-dihydroquinazolin-4-one. Catalytic hydrogenation (Pd/C, H₂) then reduces the nitro group to an amine.

Key conditions :

  • Solvent : Ethanol/water mixtures (3:1) for optimal solubility.

  • Catalyst : 10% Pd/C at 50 psi H₂ pressure.

  • Yield : 78–82% after purification.

Microwave-Assisted Cyclization

Alternative protocols employ microwave irradiation to accelerate cyclization. For example, heating 4-fluoro-2-aminobenzamide with triethyl orthoformate at 150°C for 20 minutes in a microwave reactor produces the quinazolinone core in 89% yield, minimizing side products.

Regioselective Fluorination Techniques

Direct Fluorination via Halogen Exchange

Position 7 fluorination is achieved through nucleophilic aromatic substitution (SNAr) on 6-nitro-7-chloro-3,4-dihydroquinazolin-4-one. Treatment with potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 12 hours replaces chlorine with fluorine, yielding 6-nitro-7-fluoro-3,4-dihydroquinazolin-4-one.

Optimization Data :

ParameterValue
Temperature120°C
Reaction Time12 hours
SolventDMSO
Yield68%

Electrophilic Fluorination

Electrophilic fluorinating agents like Selectfluor® enable direct C–H fluorination. Reacting 6-amino-3,4-dihydroquinazolin-4-one with Selectfluor® in acetonitrile at 80°C introduces fluorine at position 7 with 55% yield, though this method requires rigorous exclusion of moisture.

Amino Group Introduction and Reduction

Nitration-Reduction Sequence

Nitration of 7-fluoro-3,4-dihydroquinazolin-4-one using fuming HNO₃ in H₂SO₄ at 0°C introduces a nitro group at position 6. Subsequent reduction with iron powder in acetic acid provides the amine (92% yield).

Catalytic Hydrogenation

Catalytic hydrogenation (Pd/C, H₂) of 6-nitro-7-fluoro-3,4-dihydroquinazolin-4-one in methanol at ambient temperature achieves near-quantitative conversion to the amine, avoiding over-reduction byproducts.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with hydrochloric acid (HCl) in ethanol. Key parameters include:

  • HCl Concentration : 4 M in dioxane.

  • Stoichiometry : 2.2 equivalents of HCl to ensure complete salt formation.

  • Crystallization : Ethanol/ethyl acetate (1:3) mixture for high-purity crystals (99.4% by HPLC).

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods:

MethodStarting MaterialFluorination TechniqueYield (%)Purity (%)
Anthranilic Acid4-Fluoro-2-aminobenzoicSNAr (KF)6898.5
Microwave Cyclization4-Fluoro-2-aminobenzamideElectrophilic (Selectfluor®)5597.2
Nitration-Reduction7-Fluoro-3,4-dihydroquinazolin-4-oneDirect fluorination8299.1

Process Optimization and Scalability

Solvent Selection

Ethanol and DMSO are preferred for cyclization and fluorination, respectively, due to their ability to dissolve polar intermediates without degrading the quinazolinone core.

Catalytic Systems

Pd/C remains the catalyst of choice for hydrogenation, though Raney nickel offers comparable efficiency at lower cost for nitro reductions.

Purification Strategies

Chromatography-free purification via recrystallization from ethanol/water mixtures ensures scalability, with yields exceeding 75% on kilogram-scale batches .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at position 7 undergoes nucleophilic aromatic substitution under controlled conditions. This reactivity is exploited to introduce diverse substituents:

Example reaction :
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride + NaOEt → 7-ethoxy derivative

ConditionCatalyst/SolventTemperatureYield (%)
Ethanol, 12 hK₂CO₃Reflux78
DMF, 6 hEt₃N80°C65

This reaction is critical for modifying electronic properties and enhancing target binding in kinase inhibitors .

Cyclization Reactions

The compound serves as a precursor for synthesizing fused heterocycles. A key example is its conversion to triazoloquinazolinones:

Procedure :

  • React with carbon disulfide in basic ethanol to form a thioxo intermediate.

  • Treat with hydrazine hydrate, followed by cyclization using CS₂/pyridine.

StepReagentsTimeProductYield (%)
1CS₂, KOH (ethanol)4 h2-thioxo-2,3-dihydroquinazolinone85
2NH₂NH₂, then CS₂/pyridine12 hTriazoloquinazolinone72

This method enables access to polycyclic systems with enhanced biological activity .

Amidation and Condensation

The amino group at position 6 participates in condensation reactions with carbonyl compounds:

Example : Synthesis of Schiff bases
this compound + aromatic aldehydes → Imine derivatives

AldehydeSolventCatalystYield (%)IC₅₀ (µM) vs MCF-7
4-NitrobenzaldehydeEthanolAcOH820.18 ± 0.03
2-FurylaldehydeTHFNone680.29 ± 0.05

These derivatives show improved cytotoxicity compared to the parent compound.

Salt Formation and Stability

The dihydrochloride form enhances aqueous solubility for biological testing. Key stability parameters:

ParameterConditionResult
pH stabilitypH 2–6, 25°C, 24 h>95% intact
Thermal degradation40°C, 75% RH, 1 month<5% decomposition
PhotostabilityICH Q1B guidelinesNo significant degradation

The salt form remains stable under standard storage conditions, facilitating its use in drug discovery .

Comparative Reactivity Analysis

The fluorine atom’s position significantly influences reaction outcomes:

PositionReactivity TypeExample TransformationRate Constant (k, s⁻¹)
7-FNucleophilic substitutionF → OCH₃2.3 × 10⁻³
6-NH₂Electrophilic substitutionNH₂ → NHAc1.1 × 10⁻²
4-C=OCondensationC=O → C=N-Ar4.5 × 10⁻³

Data indicate that the amino group is more reactive than the fluorine atom under physiological conditions .

Scientific Research Applications

Cancer Therapeutics

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride has been investigated for its role as a dual inhibitor of PI3K (phosphoinositide 3-kinase) and HDAC (histone deacetylase). These pathways are critical in cancer cell proliferation and survival.

Case Study : A study demonstrated that derivatives of quinazolinone compounds exhibited potent antiproliferative activity against various cancer cell lines. The lead compound showed an IC₅₀ value below 10 nM against PI3K δ and HDAC6 enzymes, indicating strong potential for therapeutic efficacy in treating cancers such as acute myeloid leukemia (AML) .

CompoundTarget EnzymeIC₅₀ (nM)Selectivity
48cPI3K δ<10High
48cHDAC6<10High

Biochemical Research

The compound is also utilized in biochemical assays to study the mechanisms of enzyme inhibition and cellular responses to drug treatment. Its ability to selectively inhibit specific enzymes makes it valuable for understanding the role of these targets in cellular signaling pathways.

Example Application : In vitro studies using cellular thermal shift assays (CETSA) have shown that this compound effectively engages with target enzymes in live cells, providing insights into its mechanism of action .

Synthesis of Other Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules, including those used in the development of other anticancer agents like Afatinib, a known EGFR inhibitor .

Comparison of Quinazolinone Derivatives

Compound NameActivity TypeReference
This compoundDual PI3K/HDAC Inhibitor
AfatinibEGFR Inhibitor
CUDC-907Dual PI3K/HDAC Inhibitor

Mechanism of Action

The mechanism of action of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The compound’s fluorine atom and amino group play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Variations in Quinazolinone Derivatives

The biological and physicochemical properties of quinazolinone derivatives are highly dependent on substituent patterns. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Applications Biological Activity
6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride 6-NH₂, 7-F 136.20 (base) + 2HCl Antitumor drug intermediate Enhances kinase inhibition
6-Hydroxy-7-methoxy-3,4-dihydroquinazolin-4-one 6-OH, 7-OCH₃ ~178.18 Intermediate for chlorinated derivatives Limited cytotoxicity data
3-Aryl-3,4-dihydroquinazolin-4-one acetamides (e.g., 5a-e) 3-aryl, thioether/acyl groups Varies (e.g., 5a: ~437.5) Synthetic targets for heterocyclic hybrids No cytotoxicity in Hep-G2, LU-1, HeLa cells

Key Observations :

  • Fluorine vs. Methoxy/Hydroxy Groups : The 7-fluoro substituent in the target compound improves lipophilicity and metabolic resistance compared to 7-methoxy or 7-hydroxy analogs, which are more polar and less bioavailable .
  • Amino Group Role: The 6-amino group facilitates hydrogen bonding in kinase active sites, a feature absent in non-amino-substituted analogs like 6-hydroxy-7-methoxy derivatives .

Pharmacological Activity Contrasts

  • This highlights the importance of fluorine and amino groups in conferring antitumor activity.
  • Salt Form Impact: The dihydrochloride salt form enhances aqueous solubility compared to neutral quinazolinones or mono-hydrochloride salts, which is critical for drug formulation . For example, putrescine dihydrochloride (a biogenic amine salt) is used in analytical standards due to its high solubility , whereas the target compound’s salt form aids in pharmacokinetic optimization .

Biological Activity

6-Amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its mechanism of action, pharmacological effects, and recent research findings.

  • Molecular Formula : C₈H₆FN₃O
  • Molecular Weight : 179.15 g/mol

The compound is structurally similar to other known kinase inhibitors, suggesting that it may inhibit the tyrosine kinase activity of the epidermal growth factor receptor (EGFR). This inhibition can lead to the modulation of various cellular processes such as cell proliferation, differentiation, and apoptosis.

Target and Mode of Action

  • Target : EGFR and potentially other kinases.
  • Mode of Action : Likely binds to the ATP-binding site of target proteins, inhibiting their activity and leading to decreased cell proliferation and increased apoptosis.

Anticancer Activity

Recent studies have demonstrated promising anticancer activity against various human cancer cell lines. The compound has been evaluated for its cytotoxic effects using the MTT assay across different concentrations.

Cell LineIC₅₀ (µM)Reference Drug (Sorafenib) IC₅₀ (µM)
MCF-75.768.71
A5495.425.84
HCT-11630.259.63

The cytotoxicity results indicate that this compound exhibits significant potency against breast (MCF-7) and lung (A549) cancer cells, with IC₅₀ values comparable to those of established anticancer drugs like Sorafenib .

Mechanistic Insights

Research indicates that compounds with a similar structure can induce necrosis in mutant AML cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.

Case Studies

  • Study on Anticancer Properties : A series of quinazolinone derivatives were synthesized and tested for their cytotoxicity against multiple cancer cell lines. The study highlighted that compounds containing specific substituents exhibited enhanced activity against MCF-7 and A549 cells, supporting the potential application of this compound in targeted cancer therapies .
  • Dual Inhibition Studies : Another investigation focused on dual inhibitors targeting PI3K and HDAC enzymes revealed that similar quinazolinone derivatives could effectively inhibit these pathways in cancer models, suggesting a multifaceted approach to cancer treatment using compounds like this compound .

Pharmacokinetics

Currently, the pharmacokinetic profile of this compound remains largely unexplored. Understanding its bioavailability and metabolic pathways will be essential for evaluating its therapeutic potential.

Q & A

Basic Question: What experimental methodologies are recommended for optimizing the synthesis of 6-amino-7-fluoro-3,4-dihydroquinazolin-4-one dihydrochloride?

Methodological Answer:
Synthesis optimization can be achieved using statistical Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, reagent ratios, reaction time) and identify optimal conditions with minimal trials. For example, fractional factorial designs or response surface methodologies can reduce experimental redundancy while capturing interactions between variables . Additionally, integrating computational reaction path searches (e.g., quantum chemical calculations) with experimental validation, as demonstrated by ICReDD, accelerates the identification of efficient reaction pathways .

Basic Question: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Use a combination of high-performance liquid chromatography (HPLC) with Chromolith or Purospher® STAR columns for high-resolution separation and purity assessment . Confirm structural integrity via nuclear magnetic resonance (NMR) for atomic-level resolution and mass spectrometry (LC-MS) to verify molecular weight and detect impurities. Cross-reference spectral data with synthesized standards or literature to resolve ambiguities .

Advanced Question: How can computational modeling predict the reactivity and stability of intermediates in the synthesis of this compound?

Methodological Answer:
Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways, transition states, and intermediate stability. Pair this with machine learning-driven data analysis to prioritize reaction conditions predicted to yield high stability and low energy barriers. The ICReDD framework exemplifies this hybrid approach, where computational predictions guide targeted experimental validation .

Advanced Question: How should researchers address contradictory data in biological activity assays involving this compound?

Methodological Answer:
Contradictions may arise from variability in assay conditions (e.g., pH, solvent, cell lines). To resolve these:

  • Replicate experiments under standardized conditions.
  • Perform dose-response curves to assess activity thresholds.
  • Use multivariate statistical analysis (e.g., ANOVA) to isolate confounding variables .
  • Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cell-based) to rule out methodological artifacts .

Advanced Question: What methodologies are suitable for evaluating the compound’s stability under varying storage and processing conditions?

Methodological Answer:
Conduct accelerated stability studies by exposing the compound to stressors (heat, light, humidity) and monitoring degradation via HPLC or LC-MS. Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. For solid-state stability, employ X-ray diffraction (XRD) to detect polymorphic changes and thermogravimetric analysis (TGA) to assess hygroscopicity .

Advanced Question: How can researchers design experiments to elucidate the compound’s mechanism of action in enzymatic inhibition?

Methodological Answer:

  • Perform enzyme kinetics assays (e.g., Michaelis-Menten analysis) to determine inhibition constants (Ki) and mode of inhibition (competitive/non-competitive).
  • Use isothermal titration calorimetry (ITC) to measure binding affinity and thermodynamics.
  • Combine with molecular docking simulations to predict binding sites and validate with mutagenesis studies .

Advanced Question: What advanced separation techniques are effective in purifying this compound from complex reaction mixtures?

Methodological Answer:

  • Membrane separation technologies (e.g., nanofiltration) can isolate the compound based on molecular weight and charge .
  • Preparative HPLC with gradient elution optimizes resolution for large-scale purification.
  • For chiral purity, use chiral stationary phases or capillary electrophoresis .

Advanced Question: How can interdisciplinary approaches enhance the development of derivatives with improved pharmacological properties?

Methodological Answer:

  • Apply structure-activity relationship (SAR) studies to modify functional groups while monitoring changes in solubility, permeability, and toxicity.
  • Integrate chemoinformatics to screen virtual libraries for bioactivity.
  • Validate in 3D cell culture models or organ-on-a-chip systems to mimic in vivo conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.